2-(1-(3,4-ジメチルフェニル)-4-メチル-7-オキソ-1H-ピラゾロ[3,4-d]ピリダジン-6(7H)-イル)-N-メチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
材料科学
最後に、そのユニークな構造は新しい材料の開発を促す可能性があります。
詳細については、以下の情報源を参照してください。
- : Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 10(2), 407-416. 記事を読む
- : New substituted pyrazolo[3,4-d]pyrimidin-4-ones. (2017). Chemistry of Heterocyclic Compounds, 53(4), 405-407. 記事を読む
- : EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2011). Scientific Opinion on the safety evaluation of the substance, 2,4‐bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine. EFSA Journal, 9(1), 2001. 意見を読む
生物活性
The compound 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it of interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N5O3 with a molecular weight of approximately 395.5 g/mol. The compound features a pyrazolo-pyridazine core that is known for various biological activities.
The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an agonist for certain receptors involved in hematopoiesis and immune modulation.
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent in various in vitro studies. It inhibits cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in the inflammatory response.
- Antitumor Activity : Research indicates that derivatives of similar pyrazole compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound's structure could contribute to its antitumor effects through apoptosis induction and cell cycle arrest mechanisms.
- Thrombopoietin Receptor Agonism : Similar compounds have been noted for their agonistic effects on the c-mpl receptor, which is crucial for platelet production. This suggests that the compound may enhance megakaryocyte proliferation and differentiation.
Study 1: Anti-inflammatory Properties
A study conducted on pyrazole derivatives demonstrated that compounds similar to 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide exhibited significant inhibition of COX-II activity with IC50 values ranging from 0.52 μM to 22.25 μM. This highlights its potential as a selective anti-inflammatory agent compared to traditional NSAIDs like Celecoxib.
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
PYZ16 | 0.52 | 10.73 |
Celecoxib | 0.78 | 9.51 |
Study 2: Antitumor Activity
In vitro assays have shown that derivatives of the pyrazolo-pyridazine scaffold can induce apoptosis in cancer cells. One study reported that a structurally similar compound exhibited a significant reduction in cell viability at concentrations as low as 10 μM against MCF-7 cells.
Compound | Cell Line | Concentration (μM) | Viability Reduction (%) |
---|---|---|---|
Compound A | MCF-7 | 10 | 70 |
Compound B | Bel-7402 | 15 | 65 |
特性
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-6-13(7-11(10)2)22-16-14(8-19-22)12(3)20-21(17(16)24)9-15(23)18-4/h5-8H,9H2,1-4H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPKCLSOJXYXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。